molecular formula C11H20N2O6 B13119213 (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate

(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate

Cat. No.: B13119213
M. Wt: 276.29 g/mol
InChI Key: CXZSLNOXFKTDKT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate typically involves the protection of an amino group with the Boc group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine after Boc group removal.

Scientific Research Applications

(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is unique due to its specific structure, which combines a Boc-protected amino group with a hydroxyl group and an ester functionality. This combination allows for versatile synthetic applications, particularly in the preparation of complex peptides and other bioactive molecules.

Properties

Molecular Formula

C11H20N2O6

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate

InChI

InChI=1S/C11H20N2O6/c1-11(2,3)19-10(17)13-7(6-14)9(16)12-5-8(15)18-4/h7,14H,5-6H2,1-4H3,(H,12,16)(H,13,17)/t7-/m0/s1

InChI Key

CXZSLNOXFKTDKT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCC(=O)OC

Origin of Product

United States

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